molecular formula C19H16ClN3O2S B3879364 1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B3879364
M. Wt: 385.9 g/mol
InChI Key: QFMGCLFBXWWNAC-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thioxodihydropyrimidine derivative. Thioxodihydropyrimidines are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and one sulfur atom. The presence of the dimethylamino group and the benzylidene group suggests that this compound could have interesting chemical properties, as these groups are often involved in chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl groups) and the double bonds in the pyrimidine ring suggest that this compound could have areas of conjugation, where pi electrons are delocalized across multiple atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. The amino group (-NH2) is a common site of reactivity in many compounds, and can participate in a variety of reactions. The thioxo group (=S) and the double bonds in the pyrimidine ring could also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group could make it more soluble in polar solvents .

Mechanism of Action

Without specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its structure and the target it interacts with in the body .

Future Directions

The study and development of new compounds is a key part of advancing fields like medicine and materials science. If this compound shows promising properties, it could be the subject of future research .

properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-22(2)14-7-3-12(4-8-14)11-16-17(24)21-19(26)23(18(16)25)15-9-5-13(20)6-10-15/h3-11H,1-2H3,(H,21,24,26)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMGCLFBXWWNAC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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